molecular formula C7H9ClN4O B13060788 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide

4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide

Katalognummer: B13060788
Molekulargewicht: 200.62 g/mol
InChI-Schlüssel: FGLKNFCRISELKW-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide is a pyrazole-derived carboxamide featuring a 3-chloropropenyl substituent at the N1 position. Its molecular formula is C7H9ClN4O, with a molecular weight of approximately 200.6 g/mol (calculated). The carboxamide group (-CONH2) replaces the carboxylic acid (-COOH) moiety of its precursor, 4-amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid (C7H8ClN3O2, MW 201.61) . Carboxamides are favored in drug design due to enhanced metabolic stability and reduced acidity compared to carboxylic acids, improving bioavailability and target engagement.

Eigenschaften

Molekularformel

C7H9ClN4O

Molekulargewicht

200.62 g/mol

IUPAC-Name

4-amino-1-[(E)-3-chloroprop-2-enyl]pyrazole-3-carboxamide

InChI

InChI=1S/C7H9ClN4O/c8-2-1-3-12-4-5(9)6(11-12)7(10)13/h1-2,4H,3,9H2,(H2,10,13)/b2-1+

InChI-Schlüssel

FGLKNFCRISELKW-OWOJBTEDSA-N

Isomerische SMILES

C1=C(C(=NN1C/C=C/Cl)C(=O)N)N

Kanonische SMILES

C1=C(C(=NN1CC=CCl)C(=O)N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the chloropropenyl group: This step involves the reaction of the pyrazole intermediate with 3-chloroprop-2-en-1-yl halide under basic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloropropenyl group, converting it to a propyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Propyl derivatives.

    Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of novel compounds: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme inhibition studies: The compound can be used to study the inhibition of specific enzymes.

    Protein binding studies: It can be used to investigate the binding affinity of proteins.

Medicine:

    Drug development: The compound has potential as a lead compound in the development of new pharmaceuticals.

    Antimicrobial studies: It can be tested for its antimicrobial properties.

Industry:

    Material science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It can be explored for its potential use as a pesticide or herbicide.

Wirkmechanismus

The mechanism of action of 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The exact pathways involved depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

This analogue replaces the 3-chloropropenyl group with a 2,2,2-trifluoroethyl substituent. Key differences include:

  • In contrast, the 3-chloropropenyl group may engage in halogen bonding or nucleophilic interactions due to the chlorine atom.
  • Development Status: The trifluoroethyl derivative is listed as discontinued , suggesting challenges in synthesis, stability, or efficacy.

Comparison with PLK1 Inhibitor Scaffold (Compound 15)

A structurally distinct pyrazole carboxamide, 4-((2-chloro-4-(hydroxymethyl)benzyloxy)-1-(2-(phenylamino)pyridin-4-yl)-1H-pyrazole-3-carboxamide (Compound 15), exhibits potent PLK1 inhibition (IC50 = 219 nM) . Key contrasts include:

  • Substituent Complexity: Compound 15 incorporates a benzyloxy group and a phenylamino-pyridinyl moiety, enhancing target affinity but possibly increasing molecular weight and synthetic complexity.
  • Biological Activity : While the target compound’s activity remains unreported, the structural simplification (absence of extended aromatic systems) may improve pharmacokinetic properties, such as oral bioavailability or tissue penetration.

Contrast with Difelikefalin (KORSUVA™)

  • Molecular Class : Difelikefalin is a synthetic peptide (MW 679.4 g/mol) with a piperidine-carboxylic acid core, whereas the target compound is a small molecule.
  • Therapeutic Application : Difelikefalin treats pruritus in dialysis patients, while pyrazole carboxamides are typically explored as kinase inhibitors (e.g., PLK1) or enzyme modulators.

Data Table: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Biological Activity Development Status
Target Compound 3-chloroprop-2-en-1-yl ~200.6 Not reported Research stage
4-Amino-1-(2,2,2-trifluoroethyl)-... 2,2,2-trifluoroethyl Not reported Discontinued Discontinued
Compound 15 (PLK1 inhibitor) Benzyloxy, phenylamino-pyridinyl Not reported IC50 = 219 nM (PLK1) Preclinical research
Difelikefalin (KORSUVA™) Peptide chain 679.4 Kappa opioid receptor agonist Approved (2021)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.